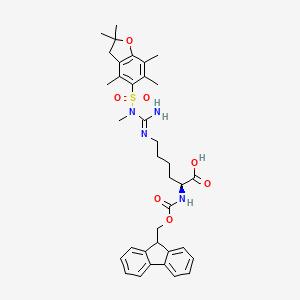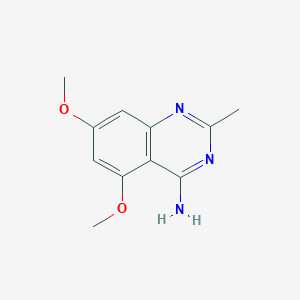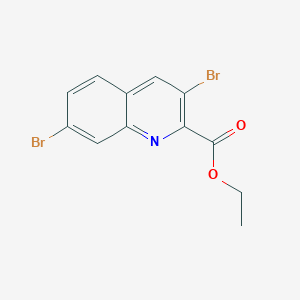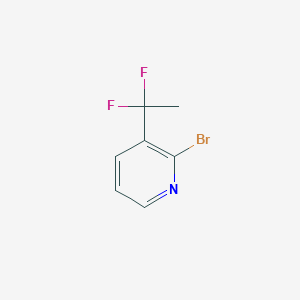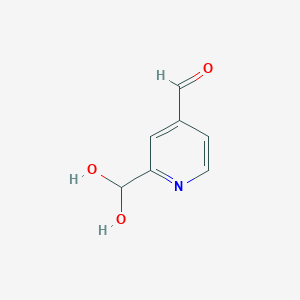
2-(Dihydroxymethyl)isonicotinaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Dihydroxymethyl)isonicotinaldehyde is a chemical compound with the molecular formula C7H7NO3 and a molecular weight of 153.14 g/mol It is a derivative of isonicotinaldehyde, characterized by the presence of two hydroxymethyl groups attached to the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Dihydroxymethyl)isonicotinaldehyde typically involves the reaction of isonicotinaldehyde with formaldehyde under basic conditions. The reaction proceeds through the formation of a hydroxymethyl intermediate, which is subsequently oxidized to yield the final product . The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like sodium hydroxide.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include the controlled addition of formaldehyde to isonicotinaldehyde, followed by purification through crystallization or distillation . Quality control measures, such as NMR and HPLC, are employed to ensure the purity and consistency of the product .
化学反应分析
Types of Reactions: 2-(Dihydroxymethyl)isonicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The hydroxymethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products:
Oxidation: Isonicotinic acid derivatives.
Reduction: Isonicotinyl alcohol derivatives.
Substitution: Various substituted pyridine derivatives.
科学研究应用
2-(Dihydroxymethyl)isonicotinaldehyde has diverse applications in scientific research:
作用机制
The mechanism of action of 2-(Dihydroxymethyl)isonicotinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity . The hydroxymethyl groups enhance its solubility and facilitate its transport within biological systems . The compound’s effects are mediated through pathways involving oxidative stress and enzyme inhibition .
相似化合物的比较
Isonicotinaldehyde: Lacks the hydroxymethyl groups, making it less soluble and less reactive in certain contexts.
Pyridin-4-ylmethanediol: A hydrated form of isonicotinaldehyde, with similar structural features but different reactivity due to the presence of additional hydroxyl groups.
Isonicotinoyl hydrazones: Derivatives of isonicotinaldehyde with hydrazone functional groups, exhibiting distinct biological activities.
Uniqueness: 2-(Dihydroxymethyl)isonicotinaldehyde is unique due to its dual hydroxymethyl groups, which confer enhanced reactivity and solubility. This makes it a versatile compound for various synthetic and biological applications .
属性
分子式 |
C7H7NO3 |
|---|---|
分子量 |
153.14 g/mol |
IUPAC 名称 |
2-(dihydroxymethyl)pyridine-4-carbaldehyde |
InChI |
InChI=1S/C7H7NO3/c9-4-5-1-2-8-6(3-5)7(10)11/h1-4,7,10-11H |
InChI 键 |
ZOMLRNILWKWCPR-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=C(C=C1C=O)C(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(2,6-dichlorophenyl)methyl]hydroxylamine](/img/structure/B13656957.png)
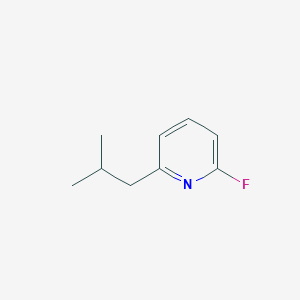
![4-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxamide](/img/structure/B13656961.png)
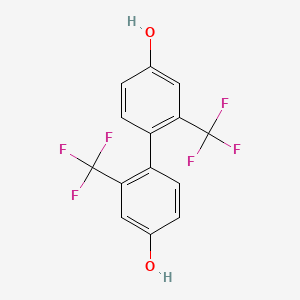
![[[2,2'-[(1R,2R)-1,2-Cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-(1,1-dimethylethyl)-6-methyl-phenolato-|EO]](2-)](nitrato-|EO)cobalt](/img/structure/B13656977.png)
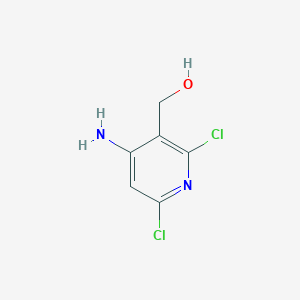
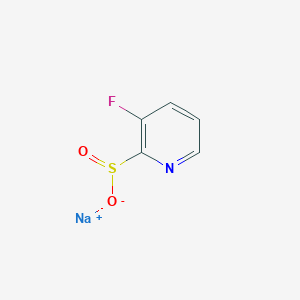
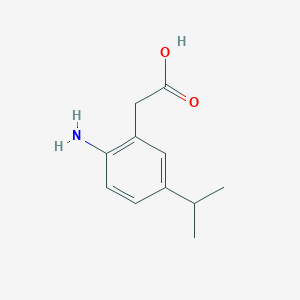
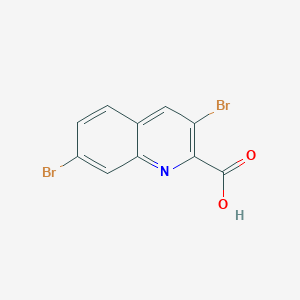
![7-Fluoro-3-methylbenzo[d]isoxazole](/img/structure/B13657022.png)
